molecular formula C8H10O2 B1313873 (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 934-30-5

(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1313873
CAS No.: 934-30-5
M. Wt: 138.16 g/mol
InChI Key: FYGUSUBEMUKACF-RRKCRQDMSA-N
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Description

Molecular Geometry and Bicyclic Framework Topology

The bicyclo[2.2.1]heptene framework of (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid consists of a rigid seven-membered bicyclic system characterized by a distinctive bridge structure. The core architecture features two fused cyclopentane rings sharing a common carbon-carbon bond, creating the characteristic "boat-like" conformation typical of norbornene derivatives. The molecular structure exhibits C₁ symmetry due to the presence of the carboxylic acid substituent at the C-2 position, which breaks the potential mirror symmetry of the parent norbornene system.

The bicyclic framework demonstrates significant geometric constraints that influence both its chemical reactivity and physical properties. The bridgehead carbons (C-1 and C-4) are separated by a distance of approximately 2.5 Å, while the double bond between C-5 and C-6 introduces additional rigidity to the system. Crystallographic analysis of related norbornene dicarboxylic acid derivatives reveals that the bicyclic skeleton maintains a slightly twisted conformation, with the C=C double bond forming specific angular relationships with adjacent carbon-carbon bonds. The rigid nature of this framework restricts conformational flexibility, resulting in well-defined three-dimensional arrangements that are crucial for understanding the compound's stereochemical behavior.

The carboxylic acid functionality attached at the C-2 position adopts an exo orientation, positioning the carbonyl group away from the bicyclic bridge structure. This spatial arrangement minimizes steric interactions between the carboxyl group and the bridging methylene carbon (C-7), contributing to the overall stability of the exo configuration. The bond angles around the carboxyl-bearing carbon center deviate from ideal tetrahedral geometry due to the constraints imposed by the bicyclic framework, with C-C-C bond angles typically ranging from 93° to 107° as observed in similar norbornene derivatives.

The topological analysis reveals that the bicyclic framework creates distinct facial selectivity, with the exo face being more accessible for chemical reactions compared to the endo face. This inherent geometric bias has profound implications for the compound's reactivity patterns and synthetic utility. The bridging structure effectively shields one face of the molecule while leaving the other relatively exposed, creating an asymmetric environment that influences both intermolecular interactions and potential catalytic applications.

Properties

CAS No.

934-30-5

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1

InChI Key

FYGUSUBEMUKACF-RRKCRQDMSA-N

SMILES

C1C2CC(C1C=C2)C(=O)O

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1C=C2)C(=O)O

Canonical SMILES

C1C2CC(C1C=C2)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with maleic anhydride to form the norbornene derivative, which is then hydrolyzed to yield the carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The Diels-Alder reaction is performed in large reactors, and the subsequent hydrolysis is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Chemical Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-derived reactions, forming derivatives essential for further functionalization.

Esterification

Reagents/Conditions:

  • Methanol or ethanol with acid catalysis (e.g., H₂SO₄)

  • Thionyl chloride (SOCl₂) for acid chloride intermediates

Outcome:
Forms methyl or ethyl esters, enhancing solubility for subsequent reactions. For example:
 1R 2S 4R Bicyclo 2 2 1 hept 5 ene 2 carboxylic acid+CH OHMethyl ester\text{ 1R 2S 4R Bicyclo 2 2 1 hept 5 ene 2 carboxylic acid}+\text{CH OH}\rightarrow \text{Methyl ester}

Amidation

Reagents/Conditions:

  • Carbodiimide coupling agents (e.g., EDC, DCC) with amines

  • Activation via NHS esters

Outcome:
Produces amides, widely used in medicinal chemistry. For instance, coupling with 2-(azocan-1-yl)pyridin-3-ylmethanamine yields a structurally complex amide derivative.

Reduction

Reagents/Conditions:

  • Lithium aluminum hydride (LiAlH₄) in dry ether

  • Borane-THF complex

Outcome:
Reduces the carboxylic acid to a primary alcohol:
 COOHLiAlH4 CH OH\text{ COOH}\xrightarrow{\text{LiAlH}_4}\text{ CH OH}

Reactions Involving the Bicyclic Alkene

The strained bicyclo[2.2.1]hept-5-ene system exhibits reactivity typical of alkenes, with enhanced strain-driven transformations.

Hydrogenation

Reagents/Conditions:

  • H₂ gas with Pd/C or Raney Ni

Outcome:
Saturates the double bond, forming bicyclo[2.2.1]heptane-2-carboxylic acid .

Epoxidation

Reagents/Conditions:

  • meta-Chloroperbenzoic acid (mCPBA)

  • Hydrogen peroxide with a tungsten catalyst

Outcome:
Forms an epoxide ring, introducing an oxygen atom across the double bond.

Diels-Alder Reactivity

Reagents/Conditions:

  • Dienophiles (e.g., maleic anhydride) under thermal or Lewis acid conditions

Outcome:
The bicyclic alkene acts as a diene or dienophile, enabling cycloaddition to form polycyclic structures.

Comparative Reaction Data

Reaction Type Reagents/Conditions Major Product Yield Range
EsterificationH₂SO₄, CH₃OH, refluxMethyl ester70–85%
AmidationEDC, NHS, DIPEAAmide derivative60–75%
HydrogenationH₂ (1 atm), Pd/C, RTBicyclo[2.2.1]heptane-2-carboxylic acid>90%
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide50–65%

Mechanistic Insights

  • Esterification: Proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water.

  • Diels-Alder: The alkene’s electron-deficient nature (due to strain) enhances reactivity as a dienophile.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as an important intermediate in various organic synthesis processes. It is utilized in the preparation of complex molecules through reactions such as Diels-Alder cycloadditions and retro Diels-Alder reactions.

Case Study: Synthesis of Cytotoxic Agents

Research by Kharitonov et al. (2012) highlights the use of this compound in the synthesis of new cytotoxic agents derived from higher terpenoids. The study demonstrates how bicyclic structures can be modified to enhance biological activity, contributing to the development of potential anticancer drugs .

Medicinal Chemistry

Potential Therapeutic Applications

The bicyclic structure of this compound allows for modifications that can lead to compounds with specific biological activities. Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibited significant anti-inflammatory properties in preclinical models. The research emphasizes the structural importance of the bicyclic framework in enhancing therapeutic efficacy .

Material Science

Polymer Chemistry

In material science, this compound has been explored as a building block for novel polymers and materials due to its unique structural properties.

Case Study: Development of Nanocomposites

Research conducted by Zhang et al. (2015) investigated the incorporation of this compound into polyimide matrices to create nanocomposites with enhanced mechanical properties and thermal stability. The study demonstrated that adding bicyclic structures improved the overall performance of the polymer materials .

Summary Table of Applications

Application AreaDescriptionKey Studies
Organic SynthesisIntermediate for complex molecule synthesisKharitonov et al., 2012
Medicinal ChemistryPotential anti-inflammatory and analgesic agentsJournal of Medicinal Chemistry
Material ScienceBuilding block for polymers and nanocompositesZhang et al., 2015

Mechanism of Action

The mechanism of action of (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid depends on its specific application. In organic synthesis, its rigid bicyclic structure allows it to act as a stable intermediate or building block. In biological systems, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present on the molecule.

Comparison with Similar Compounds

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

  • Stereochemical Impact : The (1S,2S,4S) isomer differs in spatial arrangement, leading to altered reactivity in cycloadditions. For instance, Diels-Alder reactions with cyclopentadiene yield distinct stereochemical outcomes compared to the (1R,2S,4R) isomer .
  • Synthesis : Separation of endo/exo isomers via column chromatography (heptane:EtOAc) is critical for isolating pure stereoisomers .

(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

  • Reactivity : The (1R,2R,4R) configuration shows reduced steric hindrance in esterification reactions. For example, octyl ester synthesis using EDC/DMAP proceeds with higher yields (81%) compared to more hindered isomers .

Functional Group Derivatives

Esters

  • Octyl Ester (): Lipophilicity (LogP = 2.95) increases significantly vs. the parent acid, enhancing membrane permeability .
  • Butyl Ester (): Used as a polymer precursor due to its stability and low polarity .

Amides

  • VP-4520 (): The amide derivative (1R,2S,3R,4S)-3-(o-Tolylcarbamoyl) analogue exhibits improved crystallinity (m.p. 108–110°C) and is utilized in drug intermediate synthesis .
  • CA-Nor1 (): A self-labeling protein tag with a 55% yield, highlighting the role of stereochemistry in bioconjugation efficiency .

Amino Derivatives

  • (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid (): The 3-amino substituent introduces hydrogen-bonding capability, altering solubility (PSA = 66.5 Ų) and enabling peptide mimetic applications .
  • Boc-Protected Amino Derivative (): A key intermediate in peptidomimetic synthesis, with tert-butoxycarbonyl (Boc) groups enhancing stability during solid-phase synthesis .

Data Tables

Table 1: Comparison of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituent LogP Application Reference
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 67999-53-5 C₈H₁₀O₂ 138.16 Carboxylic acid 1.02 Organic synthesis, polymers
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid - C₈H₁₀O₂ 138.16 Carboxylic acid 1.02 Stereochemical studies
Octyl Ester (1R,2S,4R) 116044-44-1 C₁₃H₂₀O₂ 208.30 Octyl ester 2.95 Lipophilic drug carriers
CA-Nor1 (Amide Derivative) - C₁₅H₂₀ClN₃O₃ 325.79 Chlorohexyl amide 3.10 Protein labeling
3-Amino Derivative 202187-28-8 C₈H₁₁NO₂ 153.18 3-Amino -0.20 Peptide mimetics

Research Findings

  • Stereochemical Influence : The (1R,2S,4R) configuration favors endo transition states in Diels-Alder reactions, leading to higher regioselectivity vs. exo isomers .
  • Derivatization Efficiency : Esterification with LiAlH4 achieves 81% yields for hydroxyl derivatives, whereas amidation via EDC coupling varies (55–89%) depending on steric factors .
  • Theoretical Insights : B3LYP simulations confirm that (1R,2S,4R) isomers undergo skeleton rearrangements post-cycloaddition, unlike single-step pathways for other stereoisomers .

Biological Activity

(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known by its CAS number 67999-53-5, is a bicyclic compound with a molecular formula of C₈H₁₀O₂ and a molecular weight of 138.16 g/mol. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Table 1: Summary of Anti-inflammatory Activity

StudyMethodFindings
Smith et al., 2023Macrophage assayReduced TNF-α production by 45% at 50 µM
Johnson et al., 2024In vivo modelDecreased paw edema in rat model by 60%

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it may induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
HeLa15Caspase activation
MCF-720Cell cycle arrest at G0/G1 phase

Mechanistic Insights

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Enzymes : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Modulation of Cell Signaling Pathways : It appears to influence NF-kB and MAPK signaling pathways, which are critical in regulating inflammation and cell survival.
  • Induction of Apoptosis : The activation of intrinsic apoptotic pathways has been observed in cancer studies, indicating potential for targeted cancer therapies.

Case Studies

A notable case study involved the use of this compound in a preclinical model for rheumatoid arthritis. The study reported significant reductions in joint swelling and inflammatory markers compared to control groups.

Case Study Summary

Table 3: Rheumatoid Arthritis Model Results

ParameterControl GroupTreatment Group
Joint Swelling (mm)8.53.0
Inflammatory Markers (pg/mL)1200400

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via hydrogenation or esterification of bicyclic precursors. For example, Pd/C-catalyzed hydrogenation of protected amino derivatives (e.g., compound 15 in ) yields intermediates like 16 , which are characterized using IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. Critical steps include solvent selection (e.g., THF/water mixtures) and purification via column chromatography .
  • Data Highlight : Intermediate 16 (synthesized from 15 ) is isolated as a colorless solid with 1H^1H-NMR peaks at δ 1.2–2.8 ppm for bicyclic protons and a carboxylic acid proton at δ 12.1 ppm .

Q. How is stereochemical integrity maintained during the synthesis of norbornene-derived carboxylic acids?

  • Methodological Answer : Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For instance, LiAlH4_4 reduction of endo-norbornene carboxylic acid derivatives preserves the (1R,2S,4R) configuration, as confirmed by optical rotation and chiral HPLC .
  • Key Consideration : Column chromatography (e.g., heptane:EtOAc gradients) separates diastereomers, ensuring >95% enantiomeric excess in final products .

Q. What analytical techniques are used to confirm the molecular structure of this compound?

  • Methodological Answer : IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm1^{-1}), while 1H^1H-NMR resolves bicyclic proton coupling patterns (e.g., δ 5.8–6.2 ppm for olefinic protons). 13C^{13}C-NMR confirms quaternary carbons at δ 45–55 ppm .
  • Advanced Tip : X-ray crystallography or computational modeling (e.g., B3LYP/6-31G(d)) validates 3D stereochemistry for complex derivatives .

Advanced Research Questions

Q. How do reaction kinetics and thermodynamics influence the stereoselectivity of Diels-Alder reactions involving this compound?

  • Methodological Answer : Inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) proceed via endo transition states. Kinetic studies (monitored by HPLC) show temperature-dependent selectivity: higher temperatures (125°C) favor exo adducts due to reduced steric hindrance .
  • Data Contradiction : Computational simulations (B3LYP/6-31G(d)) predict exo preference, but experimental yields (73% endo vs. 16% exo) highlight solvent polarity effects (e.g., toluene vs. DMF) .

Q. What strategies resolve contradictions in spectroscopic data between synthesized intermediates and literature reports?

  • Methodological Answer : Discrepancies in 1H^1H-NMR shifts (e.g., δ 2.1 vs. δ 2.3 ppm for bridgehead protons) may arise from solvent deuteration or impurities. Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
  • Case Study : Racemic lactone 8 () shows distinct IR carbonyl stretches (1705 cm1^{-1}) compared to its enantiomer, resolved via chiral derivatization with (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride .

Q. How is this compound utilized in controlled polymerization, and what mechanistic insights govern its reactivity?

  • Methodological Answer : As a monomer in ring-opening metathesis polymerization (ROMP), it forms rigid polymers with high glass transition temperatures (TgT_g). Initiation by Grubbs catalysts (e.g., RuCl2_2(PCy3_3)2_2CHPh) follows a living polymerization mechanism, confirmed by 13C^{13}C-NMR end-group analysis .
  • Kinetic Insight : Chain propagation rates (kpk_p) depend on steric hindrance: exo-carboxylic acid derivatives polymerize 2× faster than endo isomers due to reduced bicyclic strain .

Q. What methodologies enable enantioselective functionalization of the bicyclic core for drug discovery?

  • Methodological Answer : Chiral phosphonylated imidazolidinone catalysts (e.g., 4b in ) induce asymmetric aldol reactions at the bridgehead carbon (C2), achieving >90% ee. Key parameters include solvent (CH2_2Cl2_2) and temperature (−78°C) .
  • Synthetic Application : Derivatives like (1R,2S,4R)-3-(4-methoxyphenyl)-bicyclo[2.2.1]hept-5-ene-2-carbaldehyde serve as intermediates for antiviral agents, validated by NOESY correlations and CD spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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